3-Methylpyridine-2-sulfonamide
Overview
Description
3-Methylpyridine-2-sulfonamide is a chemical compound with the molecular formula C6H8N2O2S and a molecular weight of 172.21 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 3-Methylpyridine-2-sulfonamide is1S/C6H8N2O2S/c1-5-3-2-4-8-6(5)11(7,9)10/h2-4H,1H3,(H2,7,9,10)
. This indicates that the molecule consists of a pyridine ring with a methyl group attached at the 3-position and a sulfonamide group attached at the 2-position . Physical And Chemical Properties Analysis
3-Methylpyridine-2-sulfonamide is a solid at room temperature . Unfortunately, other specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the retrieved data.Scientific Research Applications
Synthetic approaches and applications of sulfonimidates
- Scientific Field : Organic & Biomolecular Chemistry
- Summary of Application : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents . They have found uses as alkyl transfer reagents to acids, alcohols and phenols .
- Methods of Application : The synthesis of sulfonimidates focuses on their synthesis from sulfur (II), sulfur (IV) and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
- Results or Outcomes : The use of sulfonimidates has allowed the development of this class of organosulfur compounds to be intensively studied and flourish over time . They have been used to access other important organosulfur compounds .
Asymmetric Syntheses
- Scientific Field : Organic & Biomolecular Chemistry
- Summary of Application : The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses . This is an important application that is discussed in detail in the literature .
- Methods of Application : The synthesis of these important sulfur-containing compounds, and their subsequent transformations to other sulfur (VI) derivatives including sulfonimidamides and sulfoximines, has increased prominence due to their medicinal chemistry properties .
- Results or Outcomes : The use of sulfonimidates has allowed the development of this class of organosulfur compounds to be intensively studied and flourish over time . They have been used to access other important organosulfur compounds .
Alkyl Transfer Reagents
- Scientific Field : Organic & Biomolecular Chemistry
- Summary of Application : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols . This plays on the lability of sulfonimidates under acidic conditions .
- Methods of Application : The use of sulfonimidates as alkyl transfer reagents involves their reaction with acids, alcohols and phenols . This is often carried out under acidic conditions .
- Results or Outcomes : The use of sulfonimidates as alkyl transfer reagents has allowed for the synthesis of a variety of organosulfur compounds .
Safety And Hazards
The safety information for 3-Methylpyridine-2-sulfonamide indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
properties
IUPAC Name |
3-methylpyridine-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-5-3-2-4-8-6(5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEZYLUVSDCJLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90485443 | |
Record name | 3-methylpyridine-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90485443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpyridine-2-sulfonamide | |
CAS RN |
65938-79-6 | |
Record name | 3-Methyl-2-pyridinesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65938-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methylpyridine-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90485443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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